molecular formula C18H16N2O2 B160649 1,3-Bis(4-aminophenoxy)benzene CAS No. 2479-46-1

1,3-Bis(4-aminophenoxy)benzene

Cat. No. B160649
CAS RN: 2479-46-1
M. Wt: 292.3 g/mol
InChI Key: WUPRYUDHUFLKFL-UHFFFAOYSA-N
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Description

1,3-Bis(4-aminophenoxy)benzene is a diamine monomer that contains two ether bonds and three benzene rings . The ether bond’s meta-substitution and chain structure reduce the rigidity and increase the flexibility of the molecular chain .


Synthesis Analysis

A novel aromatic ether diamine 1,3-bis(4-aminophenoxy)benzene (TPER) was synthesized. Four kinds of polyimides were prepared with obtained TPER, 4,4’-diaminodiphenyl (ODA), pyromellitic dianhydride (PMDA) and end capped with phthalic anhydride (PA). The imidization process was solution imidization followed by solid-phase thermal imidization .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(4-aminophenoxy)benzene is C18H16N2O2 . It consists of two ether bonds and three benzene rings .


Chemical Reactions Analysis

The polyimide based on TPER and PMDA was obtained after the imidization of the poly(amic acid) . The thermal decomposition reaction mechanism of the polyimide is classified from the TG–DTG experimental data, and the thermokinetic parameters of the thermal decomposition reaction are Ea = 296.87 kJ mol-1 and log (A/s-1) = 14.41 .


Physical And Chemical Properties Analysis

1,3-Bis(4-aminophenoxy)benzene is a solid at 20°C . The melting point is between 115.0 to 119.0 °C .

Scientific Research Applications

Application 1: Synthesis and Thermal Behaviors of Polyimide

  • Summary of the Application: 1,3-Bis(4-aminophenoxy)benzene (TPER) and poly(amic acid) based on TPER and pyromellitic dianhydride (PMDA) were synthesized . The melting process and the specific heat capacity (Cp) of TPER were examined .
  • Methods of Application: The poly(amic acid) was synthesized and then imidized to obtain the polyimide based on TPER and PMDA . The melting process and the specific heat capacity of TPER were examined by DSC and microcalorimetry .
  • Results or Outcomes: The melting enthalpy, the melting entropy, and the Cp for TPER were obtained . The thermal decomposition reaction mechanism of the polyimide was classified from the TG–DTG experimental data .

Application 2: Photosensitive Polyimide

  • Summary of the Application: A Positive-Type Alkaline-Developable Photosensitive Polyimide was developed based on the Poly(amic acid) from 2,2’,6,6’-Biphenyltetracarboxylic Dianhydride and 1,3-Bis(4-aminophenoxy)benzene .
  • Methods of Application: Poly(amic acid)s (PAAs) as precursors of PIs are used and subsequently are transformed into PIs by thermal treatment .
  • Results or Outcomes: The sensitivity of PSPIs depends on the transmittance of PAAs and the quantum yield of photosensitive additives at the exposure wavelength .

Application 3: Multi-Aromatic Tetra-Functional Epoxy Resins

  • Summary of the Application: A family of new resin systems were synthesized that are robust and easy to process and hold the potential for improved fracture properties .
  • Methods of Application: The approach taken was to synthesize multi-aromatic tetra-functional epoxy resins (TGAPB) which have 3 aromatic rings linked together via an ether group .
  • Results or Outcomes: Increased rigidity of a tri-aromatic all para substituted epoxy resin, was demonstrated to be extremely beneficial towards improved ductility, while either improving or maintaining important physical, thermal and mechanical properties apart from thermal stability .

Application 4: Ultra-Thin Flexible Substrate

  • Summary of the Application: 1,4-Bis(4-aminophenoxy)benzene is used as an ultra-thin flexible substrate for annealing MoS2 up to 500°C and the integrated devices are applied for biopotential sensors .
  • Methods of Application: The material is used as a substrate for annealing MoS2 .
  • Results or Outcomes: The integrated devices are applied for biopotential sensors .

Application 5: Preparation of Polyimide Material

  • Summary of the Application: 1,3-Bis(4’-aminophenoxyl)benzene is used for the preparation of a polyimide material .
  • Methods of Application: The material is used in the synthesis of polyimide .
  • Results or Outcomes: A polyimide material is obtained .

Application 6: Electronics, Textiles, and Automotive Industries

  • Summary of the Application: The global 1,3-Bis(4-aminophenoxy)benzene market is witnessing steady growth due to increasing demand from various industries such as electronics, textiles, and automotive .
  • Methods of Application: The specific methods of application in these industries are not specified in the source .
  • Results or Outcomes: The demand for 1,3-Bis(4-aminophenoxy)benzene in these industries is increasing, indicating its effectiveness and utility .

Safety And Hazards

1,3-Bis(4-aminophenoxy)benzene is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

1,3-Bis(4-aminophenoxy)benzene is not only an important raw material for the preparation of homopolymer or copolymer PI, but can also be used for the toughening modification of bismaleimide (BMI) . It is expected to have wide applications in the future.

properties

IUPAC Name

4-[3-(4-aminophenoxy)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-13-4-8-15(9-5-13)21-17-2-1-3-18(12-17)22-16-10-6-14(20)7-11-16/h1-12H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPRYUDHUFLKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051914
Record name 1,3-Phenylenedi(4-aminophenyl ether)
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Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-aminophenoxy)benzene

CAS RN

2479-46-1
Record name 1,3-Bis(4-aminophenoxy)benzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-(1,3-phenylenebis(oxy))bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[1,3-phenylenebis(oxy)]bis-
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Record name 1,3-Phenylenedi(4-aminophenyl ether)
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Record name 1,3-Bis(4-aminophenoxy)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
597
Citations
V Ratta, A Ayambem, R Young, JE McGrath, GL Wilkes - Polymer, 2000 - Elsevier
This work investigates the crystallization kinetics and thermal stability of a new melt processable semicrystalline polyimide (T g =210 C , T m =395 C ) based on 1,3-bis(4-aminophenoxy…
Number of citations: 44 www.sciencedirect.com
JF Espeso, JG De La Campa… - Journal of Polymer …, 2000 - Wiley Online Library
A set of new aromatic polyamides were synthesized by the direct phosphorylation condensation of 4‐(1‐adamantyl)‐1,3‐bis‐(4‐aminophenoxy)benzene with various diacids. The …
Number of citations: 73 onlinelibrary.wiley.com
CP Yang, JJ Cherng - Journal of Polymer Science Part A …, 1995 - Wiley Online Library
2‐Bis(4‐aminophenoxy)benzene was synthesized in two steps by the preparation of 1,2‐bis(4‐itrophenoxy)benzene from 1,2‐dihydroxybenzene (catechol) and p‐chloronitrobenzene …
Number of citations: 48 onlinelibrary.wiley.com
S Srinivas, FE Caputo, M Graham, S Gardner… - …, 1997 - ACS Publications
The synthesis of controlled molecular weight semicrystalline polyimides based on 1,3-bis(4-aminophenoxy)benzene (TPER diamine) and 3,3‘,4,4‘-biphenyltetracarboxylic dianhydride (…
Number of citations: 91 pubs.acs.org
V Ratta, A Ayambem, JE McGrath, GL Wilkes - Polymer, 2001 - Elsevier
This study introduces a novel high-temperature semicrystalline polyimide, which is based on an ether diamine (TPER or 1,3(4)APB) and BTDA dianhydride, both being commercially …
Number of citations: 66 www.sciencedirect.com
V Ratta, EJ Stancik, A Ayambem, H Pavatareddy… - Polymer, 1999 - Elsevier
Introducing crystallinity in polyimides offers the advantage of increased solvent resistance and retention of mechanical properties above the glass transition temperature (T g ). This work …
Number of citations: 53 www.sciencedirect.com
BS Hsiao, JA Kreuz, SZD Cheng - Macromolecules, 1996 - ACS Publications
A study of crystallization, melting, and morphology is carried out for homopolyimides derived from 3,3‘,4,4‘-biphenyltetracarboxylic dianhydride (BPDA) and either 1,3-bis(4-…
Number of citations: 42 pubs.acs.org
JA Kreuz, BS Hsiao, CA Renner, DL Goff - Macromolecules, 1995 - ACS Publications
Crystalline homopolyimides are shown to occur by DSC from 3, 3', 4, 4'-biphenyltetracarboxylic dianhydride (BPDA) and either 1, 3-bis (4-aminophenoxy) benzene (134APB) or 1, 12-…
Number of citations: 47 pubs.acs.org
JQ Zhang, HX Gao, TZ Ji, M Chao, HX Ma… - Journal of thermal …, 2013 - Springer
3-Bis(4-aminophenoxy)benzene (TPER) and poly(amic acid) based on TPER and pyromellitic dianhydride (PMDA) were synthesized. After imidization of the poly(amic acid), polyimide …
Number of citations: 11 link.springer.com
CP Yang, SH Hsiao, CD Chen - Journal of Polymer Research, 1994 - Springer
A diamine, 1,3-bis(4-aminophenoxy) benzene (II), was synthesized in two steps; fist from the condensation of resorcinol with p-chloronitrobenzene in the presence of potassium …
Number of citations: 9 link.springer.com

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